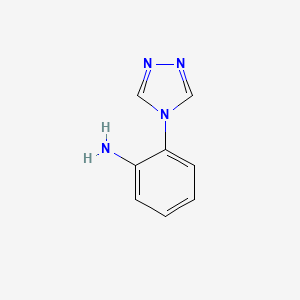

2-(4H-1,2,4-triazol-4-yl)aniline

CAS No.: 25660-59-7

Cat. No.: VC8413435

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25660-59-7 |

|---|---|

| Molecular Formula | C8H8N4 |

| Molecular Weight | 160.18 g/mol |

| IUPAC Name | 2-(1,2,4-triazol-4-yl)aniline |

| Standard InChI | InChI=1S/C8H8N4/c9-7-3-1-2-4-8(7)12-5-10-11-6-12/h1-6H,9H2 |

| Standard InChI Key | LPLUBUYWFLUDLT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)N)N2C=NN=C2 |

| Canonical SMILES | C1=CC=C(C(=C1)N)N2C=NN=C2 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 2-(4H-1,2,4-triazol-4-yl)aniline is C₈H₇N₄, with a molecular weight of 159.17 g/mol. Comparative analysis of analogs, such as 2-(3-ethyl-4H-1,2,4-triazol-4-yl)aniline (C₁₀H₁₂N₄, 188.23 g/mol) and 2,4-dimethyl-5-(4H-1,2,4-triazol-4-yl)aniline (C₁₀H₁₂N₄, 188.23 g/mol) , highlights the impact of substituents on molecular mass and steric bulk.

Structural Descriptors

-

SMILES: Nc1ccccc1-c2nncn2

-

InChIKey: UDHJGUAQADOQFE-UHFFFAOYSA-N

-

IUPAC Name: 2-(4H-1,2,4-triazol-4-yl)aniline

The planar triazole ring facilitates π-π stacking interactions, while the amino group enhances solubility in polar solvents. Substituents on the triazole or benzene ring modulate electronic properties; for example, methyl groups increase hydrophobicity .

Synthesis and Modifications

General Synthetic Routes

Synthesis typically involves cyclocondensation reactions. A common approach employs:

-

Hydrazine Derivatives: Reaction of phenylhydrazine with nitriles or amidines to form the triazole core.

-

Coupling Reactions: Buchwald-Hartwig amination or Ullmann coupling to introduce the aniline moiety.

For instance, 2-(3-ethyl-4H-1,2,4-triazol-4-yl)aniline is synthesized via cyclization of ethyl hydrazinecarboxylate with aromatic nitriles. Similar strategies apply to the parent compound, albeit with adjustments to avoid alkylation.

Structural Modifications

Key modifications explored in analogs include:

-

Halogenation: Introducing fluorine or chlorine at the ortho position enhances enzymatic inhibition (e.g., IC₅₀ = 0.2 nM for aromatase in imidazole derivatives) .

-

Linker Variation: Replacing methylene with difluoromethylene improves metabolic stability .

-

Heterocycle Replacement: Substituting triazole with imidazole increases potency (e.g., 0.028 nM IC₅₀ against aromatase) .

Biological Activities and Mechanisms

Enzyme Inhibition

Triazole-aniline derivatives exhibit dual inhibition of aromatase and sulfatase, critical in hormone-dependent cancers. The triazole nitrogen coordinates with heme iron in aromatase, while the aniline group interacts with hydrophobic pockets . For example, 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate shows IC₅₀ values of 0.2 nM (aromatase) and 2.5 nM (sulfatase) .

Antimicrobial Properties

The triazole ring disrupts fungal ergosterol biosynthesis. Analogs like 2-(3-ethyl-4H-1,2,4-triazol-4-yl)aniline demonstrate broad-spectrum activity against Candida albicans (MIC = 8 µg/mL).

Analytical Characterization

Spectroscopic Methods

-

NMR: ¹H NMR (DMSO-d₆, 400 MHz) δ: 7.8 (s, 1H, triazole-H), 7.2–6.8 (m, 4H, aromatic-H), 5.1 (s, 2H, NH₂) .

-

Mass Spectrometry: ESI-MS m/z 159.17 [M+H]⁺, consistent with molecular formula C₈H₇N₄.

Applications and Future Directions

Therapeutic Development

The compound’s dual inhibitory profile positions it as a candidate for breast cancer therapy. Preclinical studies on analogs show tumor reduction in xenograft models .

Material Science

Conjugated polymers incorporating triazole-aniline units exhibit tunable luminescence for OLED applications .

Table 1: Comparative Data for Triazole-Aniline Derivatives

*Estimated from structural analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume